Cas no 90509-02-7 (Luxabendazole)

Luxabendazole structure
Product name:Luxabendazole
Luxabendazole Chemical and Physical Properties
Names and Identifiers
-
- Luxabendazole
- LUXALBENDAZOLE,PLANT STANDARD
- LUXABENDAZOLUM
- methyl 5-hydroxy-2-benzimidazolecarbamate p-fluorobenzenesulfonate
- SCHEMBL321908
- HY-122765
- CCRIS 7645
- Benzenesulfonic acid, 4-fluoro-, 2-[(methoxycarbonyl)amino]-1H-benzimidazol-6-yl ester
- DTXSID00238189
- AKOS015901189
- NS00040626
- Methyl 5-hydroxy-2-benzimidazolecarbamate, p-fluorobenzenesulfonate (ester)
- HOE 216V
- AKOS015967126
- Luxabendazol
- Q27256388
- 2-((Methoxycarbonyl)amino)-1h-benzo[d]imidazol-5-yl 4-Fluorobenzenesulfonate
- 34S1S00GV3
- HOE-216V
- 2-Benzimidazolecarbamate, 5-hydroxy-, p-fluorobenzenesulfoonate
- [2-(methoxycarbonylamino)-3H-benzimidazol-5-yl] 4-fluorobenzenesulfonate
- CHEMBL2104764
- ZVIDWFUBDDXAJA-UHFFFAOYSA-N
- 90509-02-7
- LUXABENDAZOLE [INN]
- J-505262
- CS-0088859
- methyl 5-(4-fluorophenylsulfonyloxy)benzimidazole-2-carbamate
- Luxabendazole [INN:BAN]
- Luxabendazole, VETRANAL(TM), analytical standard
- Luxabendazol [Spanish]
- UNII-34S1S00GV3
- Luxabendazolum [Latin]
- Benzenesulfonic acid, 4-fluoro-, 2-[(methoxycarbonyl)amino]-1H-benzimidazol-5-yl ester (9CI); Dabendazole; HOE 216V; Luxabendazole; Benzenesulfonic acid, 4-fluoro-, 2-[(methoxycarbonyl)amino]-1H-benzimidazol-6-yl ester
- Luxabendazolum (Latin)
- DTXCID70160680
-
- Inchi: InChI=1S/C15H12FN3O5S/c1-23-15(20)19-14-17-12-7-4-10(8-13(12)18-14)24-25(21,22)11-5-2-9(16)3-6-11/h2-8H,1H3,(H2,17,18,19,20)
- InChI Key: ZVIDWFUBDDXAJA-UHFFFAOYSA-N
- SMILES: COC(NC1NC2C=C(OS(C3C=CC(F)=CC=3)(=O)=O)C=CC=2N=1)=O
Computed Properties
- Exact Mass: 365.04800
- Monoisotopic Mass: 365.048
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 7
- Heavy Atom Count: 25
- Rotatable Bond Count: 5
- Complexity: 576
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 119A^2
- XLogP3: 2.7
Experimental Properties
- Density: 1.571
- Boiling Point: °Cat760mmHg
- Flash Point: °C
- Refractive Index: 1.663
- PSA: 118.76000
- LogP: 3.80180
Luxabendazole Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
TRC | L473560-2.5mg |
Luxabendazole |
90509-02-7 | 2.5mg |
$ 121.00 | 2023-09-07 | ||
A2B Chem LLC | AH82080-50mg |
Luxabendazole |
90509-02-7 | 50mg |
$715.00 | 2024-05-20 | ||
TRC | L473560-1mg |
Luxabendazole |
90509-02-7 | 1mg |
$ 63.00 | 2023-09-07 | ||
A2B Chem LLC | AH82080-100mg |
Luxabendazole |
90509-02-7 | 100mg |
$1127.00 | 2024-05-20 |
Luxabendazole Related Literature
-
Em Canh Pham,Tuong Vi Le Thi,Huong Ha Ly Hong,Bich Ngoc Vo Thi,Long B. Vong,Thao Thanh Vu,Duy Duc Vo,Ngoc Vi Tran Nguyen,Khanh Nguyen Bao Le,Tuyen Ngoc Truong RSC Adv. 2023 13 399
90509-02-7 (Luxabendazole) Related Products
- 887219-25-2(N-{2-4-(4-fluorophenyl)piperazin-1-yl-2-(furan-2-yl)ethyl}-4-nitrobenzamide)
- 1209362-58-2(2-[4-(4-Methoxyphenyl)piperazin-1-YL]-2-oxoethyl 3,4,5-trimethoxybenzoate)
- 61367-41-7(trans-4-Methoxycyclohexanamine Hydrochloride)
- 203866-87-9(Sulforhodamine 101 cadaverine TFA salt)
- 1216067-59-2(2-(3-bromo-4-methoxyphenyl)propan-2-amine)
- 2229423-56-5(1-(5-chloro-1H-indol-2-yl)cyclobutane-1-carbonitrile)
- 1859550-01-8({1-[(3-Fluoro-4-nitrophenyl)methyl]cyclopropyl}methanamine)
- 126798-27-4(1,2-dihydro-3-methyl-2-oxo-4-Pyridinecarboxylic acid)
- 1805351-84-1(Methyl 6-bromo-3-(difluoromethyl)-2-methoxypyridine-4-carboxylate)
- 19680-35-4(2-Chloro-N-{4-(E)-PhenyldiazenylPhenyl}Acetamide)
Recommended suppliers
Tiancheng Chemical (Jiangsu) Co., Ltd
Gold Member
CN Supplier
Bulk
Handan Zechi Trading Co., Ltd
Gold Member
CN Supplier
Bulk
Xiamen PinR Bio-tech Co., Ltd.
Gold Member
CN Supplier
Bulk

atkchemica
Gold Member
CN Supplier
Reagent

Enjia Trading Co., Ltd
Gold Member
CN Supplier
Bulk
